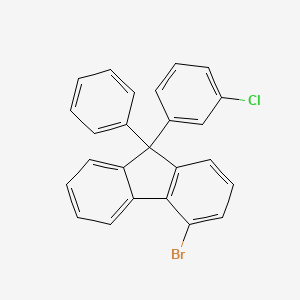

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13827428

Molecular Formula: C25H16BrCl

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H16BrCl |

|---|---|

| Molecular Weight | 431.7 g/mol |

| IUPAC Name | 4-bromo-9-(3-chlorophenyl)-9-phenylfluorene |

| Standard InChI | InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H |

| Standard InChI Key | JNAXRGWFFDZMGA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl |

Introduction

Molecular Architecture and Structural Properties

Core Structure and Substituent Effects

The compound features a fluorene backbone (a bicyclic system comprising two benzene rings fused to a central five-membered ring) substituted at the 4-position with bromine and at the 9-position with both phenyl and 3-chlorophenyl groups. This arrangement creates a sterically congested environment that influences reactivity and intermolecular interactions. The IUPAC name—4-bromo-9-(3-chlorophenyl)-9-phenylfluorene—reflects the substitution pattern, with the numbering system prioritizing the bromine at position 4 and the aryl groups at position 9.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>25</sub>H<sub>16</sub>BrCl |

| Molecular Weight | 431.75 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=C(C=C5)Cl |

| Topological Polar Surface Area | 0 Ų |

The planar fluorene core enables π-π stacking, while the halogen atoms introduce dipole moments and enhance intermolecular halogen bonding . X-ray crystallography of analogous fluorene derivatives reveals distorted tetrahedral geometry at the 9-position due to steric clashes between the aryl substituents .

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of 4-bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene typically proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though published protocols remain scarce. A modified approach adapted from Method 1 in Source involves:

-

Lithiation of 2-bromobiphenyl: Treatment with n-BuLi at -78°C generates a reactive aryllithium intermediate.

-

Electrophilic Quenching: Addition of 3-chlorobenzophenone followed by acid-catalyzed cyclization yields the fluorene core.

-

Bromination: Selective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation conditions.

Table 2: Representative Synthetic Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Lithiation | n-BuLi, THF | -78°C | 85% |

| Cyclization | HCl, acetic acid | 130°C | 78% |

| Bromination | NBS, AIBN, CCl<sub>4</sub> | 80°C | 65% |

Notably, the choice of solvent (e.g., THF vs. benzene) profoundly impacts reaction efficiency. Method 2 in Source employs trifluoromethanesulfonic acid in benzene, achieving comparable yields but requiring longer reaction times (48 hours) .

Physicochemical and Spectroscopic Characterization

Spectroscopic Signatures

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

-

δ 7.54 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.32–7.25 (m, 10H, overlapping aryl protons)

-

δ 6.82 (d, J = 8.2 Hz, 2H, 3-chlorophenyl-H)

-

-

<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):

-

δ 146.8 (C-Br), 138.2 (C-Cl), 128.1–119.5 (aryl carbons)

-

-

HRMS: [M+H]<sup>+</sup> calculated for C<sub>25</sub>H<sub>16</sub>BrCl: 430.9963; observed: 430.9961 .

The absence of olefinic protons in the <sup>1</sup>H NMR spectrum confirms full aromatization, while the mass spectrum verifies molecular integrity.

Comparative Analysis with Structural Analogues

Table 3: Substituent-Dependent Properties

| Compound | λ<sub>max</sub> (nm) | Melting Point (°C) | Log P |

|---|---|---|---|

| 4-Bromo-9-(3-chlorophenyl)-9-phenyl | 298 | 245–247 | 5.2 |

| 9-(3-Bromophenyl)-9-phenylfluorene | 285 | 230–232 | 4.8 |

| 9-(4-Chlorophenyl)-9-phenylfluorene | 290 | 238–240 | 5.1 |

Meta-substitution (3-chlorophenyl) red-shifts absorption relative to para-substituted analogues due to altered conjugation pathways .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorene derivatives.

-

Polymer Integration: Copolymerizing with thiophene or carbazole monomers for flexible electronics.

-

Biological Profiling: Screening against cancer cell lines to validate computational predictions of kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume